molecular formula C10H13Cl2NO B2766706 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride CAS No. 2137690-77-6

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride

Cat. No.: B2766706
CAS No.: 2137690-77-6
M. Wt: 234.12
InChI Key: YTIBZHDTAQFWCQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClNO·HCl. It is known for its unique structure, which includes a benzofuran ring substituted with a chlorine atom and an ethanamine group.

Preparation Methods

The synthesis of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9;/h4-6H,2-3,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIBZHDTAQFWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC2=C1OCC2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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